molecular formula C19H18N2O5 B4595717 N-(2,4-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

N-(2,4-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B4595717
M. Wt: 354.4 g/mol
InChI Key: XIHUIEXPQPVRMC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.12157168 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Research by Fattahi et al. (2018) explored the synthesis of new 3,4-dihydro-2H-chromeno[2,3-d]pyrimidines, involving N-alkyl-2-imino-2H-chromene-3-carboxamides. This study highlights the chemical reactivity and potential for creating new molecular structures using compounds like N-(2,4-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide (Fattahi et al., 2018).

  • Synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide : Bhaskar et al. (2019) described the synthesis of a similar compound, demonstrating the diverse potential for synthesizing various bioactive molecules using similar chemical structures (Bhaskar et al., 2019).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, demonstrating some of these compounds' antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Ukhov et al., 2021).

  • Antioxidant Activity : Yang et al. (2018) isolated a new compound from Portulaca oleracea L., structurally similar to the compound , which exhibited significant antioxidant activity. This indicates the potential of related compounds in antioxidant applications (Yang et al., 2018).

  • Electrochromic and Fluorescent Properties : Liou and Chang (2008) studied aromatic polyamides with similar molecular structures, revealing their potential in electrochromic and fluorescent applications, which could be explored for related compounds (Liou & Chang, 2008).

Material Science Applications

  • Electrochromic Aromatic Polyamides : A study by Liou and Chang (2008) on novel aromatic polyamides with similar structures indicated their strong UV-vis absorption bands and potential for use in materials science, particularly in developing novel polymeric materials with unique optical properties (Liou & Chang, 2008).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-23-12-7-8-14(16(10-12)25-3)21-19(22)13-9-11-5-4-6-15(24-2)17(11)26-18(13)20/h4-10,20H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHUIEXPQPVRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
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N-(2,4-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
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N-(2,4-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
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N-(2,4-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
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N-(2,4-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

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